Chlorocyclohexyldimethylsilane
Overview
Description
Chlorocyclohexyldimethylsilane is an organosilicon compound with the molecular formula C₈H₁₇ClSi. It is characterized by a silicon atom bonded to a cyclohexyl group, two methyl groups, and a chlorine atom. This compound is used in various chemical synthesis processes due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocyclohexyldimethylsilane can be synthesized through the reaction of cyclohexylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction is as follows:
C6H11MgBr+(CH3)2SiCl→C6H11Si(CH3)2Cl+MgBrCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as alcohols, amines, or thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds with new Si-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as tetrahydrofuran or dimethylformamide.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bonds.
Major Products:
Substitution Reactions: The major products are organosilicon compounds where the chlorine atom is replaced by the nucleophile.
Hydrosilylation: The products are organosilicon compounds with new Si-C bonds, which can be further functionalized for various applications.
Scientific Research Applications
Chlorocyclohexyldimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Medicine: Organosilicon compounds derived from this compound are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of chlorocyclohexyldimethylsilane involves the reactivity of the silicon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new Si-X bond (where X is the nucleophile). In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by a catalyst.
Comparison with Similar Compounds
Chlorodimethylsilane: This compound has a similar structure but lacks the cyclohexyl group. It is less sterically hindered and more reactive in certain reactions.
Cyclohexyldimethylchlorosilane: This compound is structurally similar but may have different reactivity due to the presence of different substituents on the silicon atom.
Uniqueness: Chlorocyclohexyldimethylsilane is unique due to the presence of the cyclohexyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
chloro-cyclohexyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUXNEGJODESOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71864-47-6 | |
Record name | Chlorocyclohexyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.